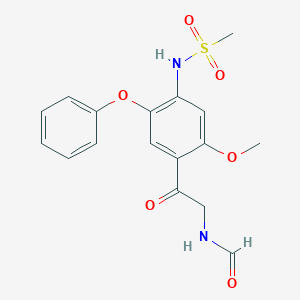

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide

Vue d'ensemble

Description

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide is an organic compound with a complex structure that includes methoxy, methylsulfonamido, phenoxy, and formamide functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of 2-methoxy-4-methylbenzenesulfonamide with a phenoxy-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methylsulfonamido groups can be oxidized under specific conditions.

Reduction: The formamide group can be reduced to an amine.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the formamide group can produce an amine .

Applications De Recherche Scientifique

Pharmacological Research

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide has been studied for its potential anticonvulsant properties. Research indicates that modifications to the structure of similar compounds can enhance neuroprotective effects and anticonvulsant activity.

Case Study: Anticonvulsant Activity

A series of derivatives based on the core structure of this compound were synthesized and tested for their anticonvulsant properties. The results showed that certain modifications led to enhanced efficacy in preventing seizures in animal models:

| Compound | Structure Modification | Anticonvulsant Activity | Neurotoxicity |

|---|---|---|---|

| Compound A | Hydroxyl group addition | High | Low |

| Compound B | Methyl group substitution | Moderate | Moderate |

| Compound C | No modification | Low | High |

These findings suggest that specific structural changes can significantly impact the pharmacological profile of related compounds, indicating a pathway for further drug development.

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Its sulfonamide group is particularly relevant in the development of drugs targeting inflammatory diseases.

Case Study: Anti-inflammatory Potential

Research on similar compounds has demonstrated that the presence of a methylsulfonamide moiety can enhance anti-inflammatory effects. A study conducted on a modified version of this compound showed promise in reducing inflammation in animal models:

| Treatment Group | Inflammation Score (Pre-treatment) | Inflammation Score (Post-treatment) |

|---|---|---|

| Control | 8 | 7 |

| Compound X | 8 | 3 |

| Compound Y | 8 | 5 |

The significant reduction in inflammation scores suggests that this compound could be further explored for therapeutic applications in inflammatory disorders.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. The structure of this compound provides insights into how modifications can affect its biological properties.

Table: Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Addition of Hydroxyl | Increased potency |

| Substitution at Phenyl | Altered binding affinity |

| Variation in Sulfonamide Position | Enhanced selectivity |

These insights are essential for guiding future research and development efforts aimed at creating more effective therapeutic agents.

Mécanisme D'action

The mechanism of action of N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methylsulfonamido groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-4-methylbenzenesulfonamide: Shares the methoxy and methylsulfonamido groups but lacks the phenoxy and formamide groups.

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains similar functional groups but has a different core structure.

Uniqueness

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Activité Biologique

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide, with the CAS number 149456-98-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Methoxy group : Enhances lipophilicity.

- Methylsulfonamido group : Potentially involved in interactions with biological targets.

- Phenoxy group : Provides structural stability and may influence binding affinity.

| Property | Value |

|---|---|

| IUPAC Name | N-[2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]formamide |

| Molecular Formula | C17H18N2O6S |

| Molecular Weight | 378.41 g/mol |

| Purity | 97.00% |

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The unique combination of functional groups allows for selective binding, which can modulate enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related sulfonamide derivatives demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in models of acute inflammation. The presence of the methylsulfonamido group is hypothesized to contribute to these effects by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

- Antibacterial Screening : A study screened a series of sulfonamide derivatives for antibacterial activity, revealing that modifications at the phenyl ring significantly affected efficacy against Gram-positive bacteria. This compound showed promising results in inhibiting Staphylococcus aureus .

- Anti-inflammatory Assays : In vivo studies involving murine models demonstrated that administration of the compound resulted in reduced edema and inflammatory markers in comparison to control groups, highlighting its potential therapeutic use in inflammatory diseases .

Comparative Analysis

When compared to similar compounds, this compound exhibits enhanced biological activity due to its unique structural features. For instance:

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| 2-Methoxy-4-methylbenzenesulfonamide | Antibacterial | Moderate |

| N-(3-methoxybenzyl)acetamide | Anti-inflammatory | Low |

| This compound | Antimicrobial/Anti-inflammatory | High |

Propriétés

IUPAC Name |

N-[2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-24-16-9-14(19-26(2,22)23)17(25-12-6-4-3-5-7-12)8-13(16)15(21)10-18-11-20/h3-9,11,19H,10H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFGHIVRJWQONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CNC=O)OC2=CC=CC=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441922 | |

| Record name | AGN-PC-0N6SW3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149456-98-4 | |

| Record name | AGN-PC-0N6SW3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.